molecular formula C9H8ClN5S B562766 Tizanidine-d4 CAS No. 1188331-19-2

Tizanidine-d4

Katalognummer: B562766
CAS-Nummer: 1188331-19-2
Molekulargewicht: 257.732
InChI-Schlüssel: XFYDIVBRZNQMJC-KHORGVISSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tizanidine-d4 is a deuterated form of tizanidine, a compound used primarily as a muscle relaxant. The chemical structure of this compound is C9H4ClD4N5S, and it is often used in pharmacokinetic studies as an internal standard due to its stable isotopic labeling. This compound is particularly valuable in the analysis of drug metabolism and pharmacokinetics, providing insights into the behavior of tizanidine in biological systems .

Vorbereitungsmethoden

The synthesis of Tizanidine-d4 involves the introduction of deuterium atoms into the benzene and pyrazine rings of tizanidine. This is typically achieved through deuteration reactions, where deuterated reagents react with the target substance. The process is complex and requires precise reaction conditions to ensure the correct incorporation of deuterium atoms .

Synthetic Routes and Reaction Conditions:

    Deuteration Reaction: The benzene and pyrazine rings of tizanidine are subjected to deuteration using deuterated reagents.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the stability and incorporation of deuterium atoms.

Industrial Production Methods:

    Scale-Up: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Tizanidine-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s behavior in different environments and its interactions with other substances.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed:

    Oxidized Derivatives: Products formed from oxidation reactions.

    Reduced Forms: Products resulting from reduction reactions.

    Substituted Compounds: Products from substitution reactions, where specific atoms or groups are replaced.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

2.1 Enhanced Bioavailability Research

One of the primary applications of tizanidine-d4 is in pharmacokinetic studies aimed at improving the bioavailability of tizanidine formulations. Research indicates that combining tizanidine with bioenhancers can significantly increase its absorption and efficacy . this compound serves as a reference standard in these studies, allowing researchers to accurately measure the concentration of tizanidine in plasma and tissues.

2.2 Comparative Bioavailability Assessments

A study compared the pharmacokinetic parameters of different tizanidine dosage forms using this compound as a reference. The findings revealed significant variations in the relative bioavailability among formulations, highlighting the importance of using deuterated compounds for accurate assessments .

Clinical Applications

3.1 Pain Management

Tizanidine has been studied for its effectiveness in managing acute postoperative pain. A placebo-controlled trial demonstrated that preemptive administration of tizanidine reduced pain scores and opioid consumption post-surgery . this compound was utilized to monitor drug levels during these trials, ensuring precise dosing and assessment of therapeutic outcomes.

3.2 Spasticity Management

Tizanidine is widely used to treat spasticity associated with neurological conditions such as multiple sclerosis and spinal cord injuries. Clinical studies have shown that tizanidine effectively reduces muscle tone without significantly increasing weakness compared to other muscle relaxants . this compound can be instrumental in these studies by providing accurate pharmacokinetic data essential for optimizing treatment regimens.

Analytical Applications

4.1 Mass Spectrometry and Liquid Chromatography

The use of this compound in analytical chemistry has revolutionized the way researchers quantify tizanidine levels in biological samples. The deuterated compound improves the sensitivity and specificity of detection methods, facilitating more reliable results in both clinical and forensic settings .

4.2 Forensic Toxicology

This compound is also applied in forensic toxicology to detect tizanidine in postmortem samples. Its use enhances the ability to identify drug interactions and potential overdoses, contributing to improved understanding in cases involving substance abuse or accidental poisoning .

Case Studies

Study Objective Findings
Katzung et al. (2023)Evaluate efficacy in postoperative painPreemptive tizanidine reduced opioid use; monitored using this compound for accurate dosing
Valenta Pharm Co. (2016)Compare bioavailability across formulationsSignificant differences noted; utilized this compound for precise pharmacokinetic measurements
Groves et al. (2023)Assess spasticity treatment outcomesNo significant difference between muscle relaxants; tizanidine's effects were monitored with this compound

Wirkmechanismus

Tizanidine-d4, like tizanidine, acts as an alpha-2 adrenergic receptor agonist. It reduces muscle spasticity by inhibiting the release of excitatory neurotransmitters such as glutamate and aspartate. This inhibition occurs through the presynaptic inhibition of motor neurons, leading to a decrease in neuronal firing and muscle spasm .

Molecular Targets and Pathways:

    Alpha-2 Adrenergic Receptors: The primary molecular targets are alpha-2 adrenergic receptors.

    Pathways Involved: The inhibition of neurotransmitter release and the reduction of neuronal firing are key pathways involved in its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

    Tizanidine: The non-deuterated form, used primarily as a muscle relaxant.

    Clonidine: An alpha-2 adrenergic receptor agonist used for hypertension and certain pain conditions.

    Baclofen: A muscle relaxant that acts on GABA receptors, used for spasticity.

Uniqueness of Tizanidine-d4:

    Isotope Labeling: The incorporation of deuterium atoms makes this compound particularly valuable in pharmacokinetic and metabolic studies.

    Stability: The deuterated form provides enhanced stability and precision in analytical applications.

Biologische Aktivität

Tizanidine-d4 is a deuterated form of tizanidine, a centrally acting alpha-2 adrenergic agonist primarily used as a muscle relaxant. Understanding the biological activity of this compound is crucial for its application in clinical settings, especially concerning its pharmacokinetics, efficacy, safety profile, and potential therapeutic advantages over its non-deuterated counterpart.

Overview of Tizanidine

Tizanidine is indicated for the management of spasticity due to conditions such as multiple sclerosis and spinal cord injury. It functions by inhibiting presynaptic release of excitatory amino acids, thus reducing spasticity and muscle tone. The deuterated version, this compound, is synthesized to enhance metabolic stability and potentially improve pharmacokinetic properties.

Pharmacological Mechanism

Tizanidine acts primarily on alpha-2 adrenergic receptors in the central nervous system (CNS). This action leads to decreased sympathetic outflow and reduced muscle tone. The biological activity of this compound is expected to mirror that of tizanidine but with modifications in metabolism due to deuteration.

Key Mechanisms:

  • Alpha-2 Adrenergic Agonism : Reduces neurotransmitter release leading to muscle relaxation.
  • Sedative Effects : May induce sedation as a side effect, beneficial in managing anxiety associated with spasticity.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests improved bioavailability and altered metabolism compared to tizanidine. Deuteration can slow down metabolic processes, potentially leading to prolonged therapeutic effects.

PropertyTizanidineThis compound
Bioavailability34%Potentially higher
Half-life2.5 hoursExtended
MetabolismHepatic (CYP1A2)Slower hepatic metabolism
EliminationRenalRenal

Case Studies

  • Spasticity Management : A study involving patients with multiple sclerosis showed that tizanidine significantly reduced muscle tone without increasing weakness compared to other muscle relaxants like baclofen and diazepam .
  • Withdrawal Syndrome : A recent case highlighted the importance of careful management when discontinuing tizanidine, as abrupt withdrawal can lead to severe symptoms such as hypertension and tachycardia . This underscores the need for monitoring when transitioning to or from this compound.

Safety Profile

The safety profile of this compound is anticipated to be similar to that of tizanidine but may exhibit reduced adverse effects due to altered metabolic pathways.

Common Adverse Effects:

  • Dry mouth
  • Drowsiness
  • Dizziness
  • Mild liver function test elevations

Research Findings

Recent research has focused on enhancing the bioavailability of tizanidine through various formulations and co-administration with bioenhancers like resveratrol. These studies indicate that combining these agents can significantly improve therapeutic outcomes by increasing the effective concentration of tizanidine in the bloodstream .

Eigenschaften

IUPAC Name

5-chloro-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN5S/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9/h1-2H,3-4H2,(H2,11,12,13)/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYDIVBRZNQMJC-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N=C(N1)NC2=C(C=CC3=NSN=C32)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659273
Record name 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188331-19-2
Record name 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.